1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
[2-(4-methylpiperidin-1-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14;;/h2-5,11H,6-10,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPBUXCWRVFJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identification and Structural Overview
The compound (CAS 923688-51-1) has a molecular formula of $$ \text{C}{14}\text{H}{22}\text{Cl}2\text{N}2 $$ and a molecular weight of 305.24 g/mol in its dihydrochloride form. Its structure comprises a benzylamine group linked to a 4-methylpiperidine ring via a methylene bridge. The dihydrochloride salt enhances stability and solubility, critical for pharmacological applications.
Synthetic Pathways and Methodologies
Reductive Amination of Cyanohydrins
A widely cited method involves reductive amination between a cyanohydrin intermediate and 4-methylpiperidine.
Reaction Conditions:
- Substrates : 2-(4-Methylpiperidin-1-yl)benzaldehyde (cyanohydrin precursor) and ammonium chloride.
- Reducing Agent : Sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol.
- Base : 1,4-Diazabicyclo[2.2.2]octane (DABCO) to maintain a basic pH (~9–10).
- Additives : Iron sulfate ($$ \text{FeSO}4 \cdot 7\text{H}2\text{O} $$) to sequester cyanide ions, minimizing side reactions.
Procedure:
- The cyanohydrin (10 mmol) and 4-methylpiperidine (12 mmol) are dissolved in methanol under nitrogen.
- DABCO (15 mmol) and $$ \text{NaBH}_3\text{CN} $$ (12 mmol) are added sequentially at 0°C.
- The mixture is stirred at room temperature for 24 hours, followed by addition of $$ \text{FeSO}4 \cdot 7\text{H}2\text{O} $$ to quench excess cyanide.
- The product is extracted with dichloromethane, dried over $$ \text{MgSO}_4 $$, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Multi-Step Synthesis from Piperidone Precursors
A patent-described route begins with 1-benzoyl-4-piperidone, proceeding through epoxidation, fluorination, and phthalimide substitution.
Key Steps:
- Epoxidation : Treatment of 1-benzoyl-4-piperidone with hydrogen peroxide and a fluorinating agent (e.g., HF-pyridine) yields 4-fluoro-4-hydroxymethylpiperidine.
- Ester Activation : The hydroxyl group is converted to a tosylate using para-toluenesulfonyl chloride in pyridine.
- Phthalimide Substitution : Reaction with potassium phthalimide replaces the tosylate group, followed by hydrazinolysis to free the primary amine.
- Salt Formation : The free base is treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling method adapts protocols for similar piperidine-aniline derivatives.
Reaction Conditions:
- Catalyst : Palladium(II) acetate ($$ \text{Pd(OAc)}_2 $$) with Xantphos ligand.
- Base : Cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) in toluene.
- Substrates : 2-Bromobenzylamine and 4-methylpiperidine.
Procedure:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | Short reaction time; scalable | Cyanide handling requires safety protocols | 68–72 | ≥95 |
| Multi-Step Synthesis | High purity; avoids toxic reagents | Low overall yield; lengthy procedure | 45–50 | ≥98 |
| Buchwald-Hartwig | Versatile for diverse substrates | Expensive catalysts; oxygen-sensitive | 60–65 | ≥90 |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. In one study, treatment with potassium permanganate (KMnO₄) in acidic medium (H₂SO₄) yielded a ketone derivative via cleavage of the C–N bond.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 0.1 M KMnO₄, 10% H₂SO₄, 60°C, 4h | 2-(4-Methylpiperidin-1-yl)acetophenone | 72% |
This reaction highlights the compound's susceptibility to oxidative cleavage, a property exploited in metabolite synthesis .
Alkylation and Acylation
The secondary amine in the piperidine ring participates in alkylation and acylation. For example:
-
Alkylation : Reaction with methyl iodide (CH₃I) in the presence of NaHCO₃ produced N-methylated derivatives, enhancing lipophilicity.
-
Acylation : Treatment with acetyl chloride (CH₃COCl) under reflux generated an amide derivative .
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, NaHCO₃ | DMF, 50°C, 6h | N-Methyl-piperidine analog | 68% |
| Acylation | CH₃COCl, Et₃N | DCM, 0°C→RT, 12h | Acetylated piperidine derivative | 85% |
These modifications are critical for tuning receptor-binding affinity in pharmacological studies .
Acid-Base Reactions
The dihydrochloride salt form dissociates in aqueous solutions, enabling pH-dependent solubility:
At pH > 5, the free base precipitates, while acidic conditions (pH < 3) enhance solubility . This property is leveraged in purification workflows .
Nucleophilic Substitution
The aromatic ring undergoes electrophilic substitution. For instance, nitration with HNO₃/H₂SO₄ introduced a nitro group at the para-position relative to the methanamine group :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C→RT, 2h | 1-[2-(4-Methylpiperidin-1-yl)-4-nitrophenyl]methanamine | 58% |
This reaction demonstrates the electron-donating effect of the piperidine ring on the phenyl group .
Coordination Chemistry
The amine acts as a ligand for transition metals. Complexation with Cu(II) in methanol yielded a blue coordination complex:
The complex exhibited a distorted tetrahedral geometry, confirmed by UV-Vis () and ESR spectroscopy .
Reductive Amination
The primary amine participates in reductive amination with ketones. For
Scientific Research Applications
Central Nervous System Disorders
Research indicates that compounds with similar structures to 1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride have shown promise as allosteric modulators of G protein-coupled receptors (GPCRs). These modulators can potentially treat various CNS disorders, including:
- Depression
- Anxiety
- Cognitive Impairment
Studies have demonstrated that certain derivatives can enhance dopaminergic activity, which is crucial for mood regulation and cognitive function .
Metabolic Syndrome Treatment
The compound has been investigated for its role in inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. This inhibition may help manage conditions such as:
- Type 2 Diabetes
- Obesity
- Hypertension
In vitro studies have shown that compounds targeting this enzyme can improve insulin sensitivity and reduce fat accumulation, making them potential candidates for treating metabolic disorders .
Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of similar piperidine derivatives against various cancer cell lines, including HCT-116 and MCF-7. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values ranging from 3.6 µM to 11.0 µM. The mechanism of action was linked to the inhibition of MDM2-p53 interactions, leading to apoptosis in cancer cells .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of compounds related to 1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride. The study highlighted the ability of these compounds to reduce oxidative stress and inflammation in neuronal cells, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine Hydrochloride (CAS 1803602-05-2)
- Structural Differences : The 4-methylpiperidine group is connected via a methylene bridge (-CH₂-) to the phenyl ring, unlike the direct attachment in the target compound.
- However, increased flexibility could decrease selectivity compared to the rigid ortho-substituted target compound .
- Molecular Weight : ~303.83 g/mol (estimated), similar to the target compound’s dihydrochloride form.
N,N-Dimethyl-1-(4-(piperidin-2-yl)phenyl)methanamine Dihydrochloride (CAS 36794-52-2)
- Structural Differences : Features a piperidin-2-yl group at the para-position of the phenyl ring and an N,N-dimethylmethanamine group.
- Functional Implications : The para-substitution and dimethylamine group may alter electron distribution, affecting binding affinity to amine receptors. The absence of a 4-methyl group on piperidine could reduce metabolic stability .
- Molecular Weight : ~293.24 g/mol (calculated), slightly lower than the target compound.
(4-Pyridin-4-ylphenyl)methanamine Dihydrochloride (CAS 2512185-47-4)
1-[2-(Pyridin-2-yloxy)phenyl]methanamine Dihydrochloride (CAS 2751615-31-1)
- Structural Differences : Substitutes the 4-methylpiperidine with a pyridin-2-yloxy group.
- Functional Implications : The ether linkage (-O-) introduces hydrogen-bonding capacity, which may improve interaction with polar targets but reduce lipid solubility .
- Molecular Weight : ~273.15 g/mol (reported), comparable to pyridine-based analogs .
Pharmacological and Physicochemical Properties
Key Physicochemical Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Notable Features |
|---|---|---|---|---|
| Target Compound | C₁₃H₂₀Cl₂N₂ | ~275.22 (estimated) | Dihydrochloride | Ortho-substituted 4-methylpiperidine |
| 1-{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine HCl | C₁₄H₂₁ClN₂ | ~303.83 (estimated) | Hydrochloride | Methylene spacer, mono-HCl salt |
| N,N-Dimethyl-1-(4-(piperidin-2-yl)phenyl)methanamine diHCl | C₁₄H₂₂Cl₂N₂ | ~293.24 (calculated) | Dihydrochloride | Para-substituted piperidine, dimethylamine |
| (4-Pyridin-4-ylphenyl)methanamine diHCl | C₁₂H₁₄Cl₂N₂ | ~273.15 (reported) | Dihydrochloride | Pyridine substituent |
Pharmacokinetic Considerations
- Lipophilicity : The 4-methylpiperidine group in the target compound likely enhances lipophilicity compared to pyridine analogs, favoring CNS penetration .
- Metabolic Stability : Methyl substitution on piperidine may slow hepatic metabolism via cytochrome P450 enzymes, extending half-life relative to unsubstituted piperidines .
- Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than mono-salts, critical for intravenous formulations .
Biological Activity
1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride
- Molecular Formula : C13H20Cl2N2
- CAS Number : 486437-66-5
Research indicates that compounds similar to 1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The presence of the piperidine moiety suggests potential activity at serotonin and dopamine receptors, which are crucial in neuropharmacology.
Antimicrobial Activity
A study by AbbVie screened a library of compounds, identifying several with significant antimicrobial properties against Mycobacterium tuberculosis. Although specific data on 1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride is limited, related compounds showed minimum inhibitory concentrations (MICs) indicating potential effectiveness against bacterial pathogens .
| Compound | MIC (µM) | Cytotoxicity (IC20 µM) | Selectivity Index |
|---|---|---|---|
| Compound A | < 20 | > 40 | High |
| Compound B | 6.3 | > 40 | Very High |
| 1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride | TBD | TBD | TBD |
Neuropharmacological Effects
The piperidine derivative structure suggests that this compound may have neuroactive properties. Compounds with similar structures have been shown to exhibit effects on mood and cognition by modulating neurotransmitter systems .
Study on Antidepressant-like Effects
In a preclinical study, compounds with similar piperidine structures were tested for antidepressant-like effects in animal models. Results indicated that these compounds could enhance serotonergic and dopaminergic neurotransmission, leading to improved mood-related behaviors. The specific role of 1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride in such contexts remains to be fully elucidated.
Cancer Treatment Potential
Research has indicated that piperidine derivatives can exhibit anticancer properties. A patent filed on the use of related compounds for cancer treatment suggests that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Safety and Toxicology
Safety assessments are crucial for any compound intended for therapeutic use. Preliminary studies suggest that analogs of 1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride demonstrate low cytotoxicity at therapeutic doses, making them promising candidates for further development .
Q & A
Basic: What are the optimal synthetic routes and purification methods for 1-[2-(4-methylpiperidin-1-yl)phenyl]methanamine dihydrochloride?
Methodological Answer:
The synthesis typically involves coupling 2-(4-methylpiperidin-1-yl)benzaldehyde with methylamine under reductive amination conditions, followed by dihydrochloride salt formation. Key steps include:
- Reductive Amination : Use sodium cyanoborohydride or hydrogenation with palladium catalysts to reduce the imine intermediate .
- Salt Formation : React the free base with hydrochloric acid in ethanol or methanol to precipitate the dihydrochloride salt .
- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to achieve >95% purity .
- Scale-Up : Continuous flow reactors improve reaction consistency and reduce impurities by controlling temperature and solvent ratios .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the methylpiperidinyl group, aromatic protons, and amine functionality. DO exchange experiments verify protonation states .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection (254 nm) quantifies purity (>98%) and detects residual solvents .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and isotopic pattern matching the dihydrochloride formula .
- Elemental Analysis : Confirm chloride content (theoretical ~19.4%) to ensure stoichiometric salt formation .
Advanced: How to design experiments to investigate receptor-binding mechanisms of this compound?
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to known piperidine/amine targets (e.g., GPCRs, neurotransmitter transporters) .
- Competitive Binding Assays : Use radiolabeled ligands (e.g., -ligands for serotonin/dopamine receptors) in membrane preparations. Calculate IC values via nonlinear regression .
- Surface Plasmon Resonance (SPR) : Immobilize purified receptors on a chip to measure real-time binding kinetics (, ) and affinity () .
- Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant receptor binding data .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables such as pH (6.5–7.4), temperature (25°C vs. 37°C), and buffer composition (e.g., HEPES vs. PBS) to minimize variability .
- Validate Compound Integrity : Re-test batches using HPLC and NMR to rule out degradation or salt-form inconsistencies .
- Cross-Validate Models : Compare results across in vitro (cell lines), ex vivo (tissue slices), and in silico (docking simulations) systems to identify model-specific artifacts .
- Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data from multiple studies and assess effect size heterogeneity .
Basic: How to ensure stability and solubility during in vitro assays?
Methodological Answer:
- Solubility Optimization : Prepare stock solutions in DMSO (≤10 mM) and dilute in assay buffers (e.g., PBS with 0.1% BSA) to prevent precipitation .
- pH Adjustment : Maintain pH 4–5 for dihydrochloride salt stability; use citrate or acetate buffers for low-pH assays .
- Light/Temperature Control : Store aliquots at -20°C in amber vials to prevent photodegradation and hydrolysis .
- Stability Testing : Monitor degradation via HPLC at 24/48/72-hour intervals under assay conditions .
Advanced: What strategies are used to compare this compound with structural analogs in SAR studies?
Methodological Answer:
- Analog Library Construction : Synthesize derivatives with modifications to the piperidine methyl group, aromatic substituents, or amine linker .
- 3D-QSAR Modeling : Align compounds using CoMFA or CoMSIA to correlate structural features (e.g., steric bulk, charge distribution) with activity .
- Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to receptors using molecular dynamics simulations .
- Cluster Analysis : Group compounds by bioactivity profiles (e.g., IC, selectivity) to identify key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
